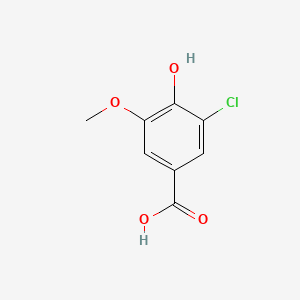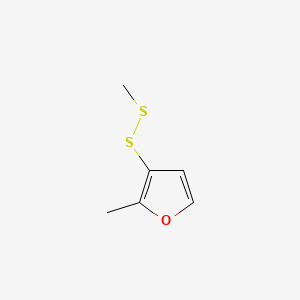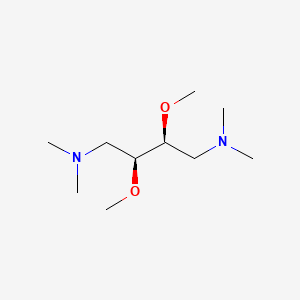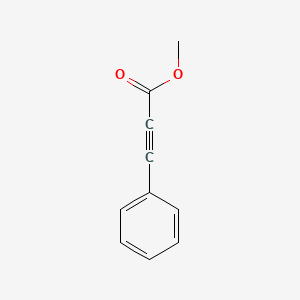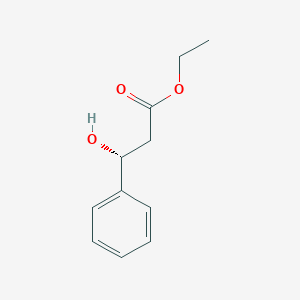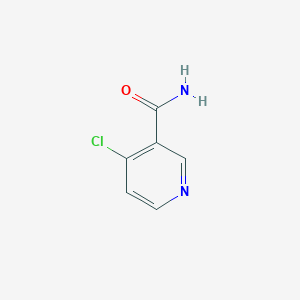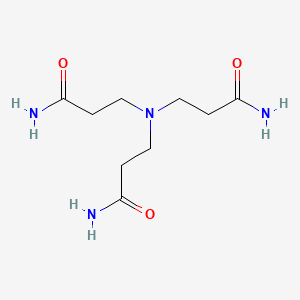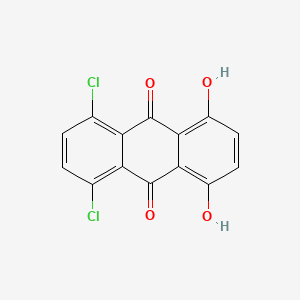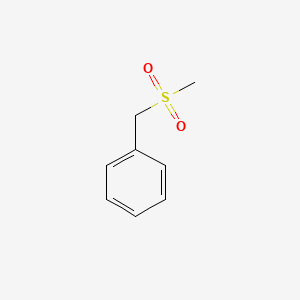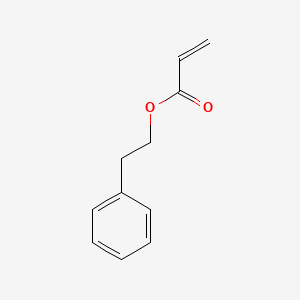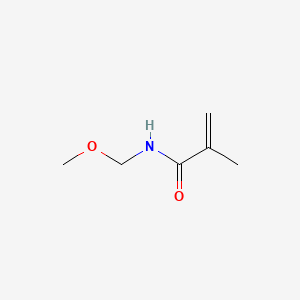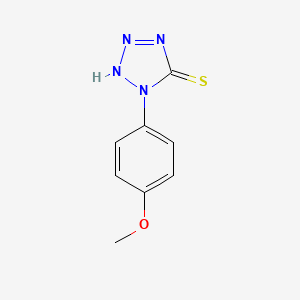
1-(4-methoxyphenyl)-1H-tetrazole-5-thiol
Descripción general
Descripción
“1-(4-methoxyphenyl)-1H-tetrazole-5-thiol” is a compound that contains a tetrazole ring, a thiol group, and a methoxyphenyl group. Tetrazoles are a class of five-membered heterocyclic compounds that contain four nitrogen atoms and one carbon atom. The thiol group (-SH) is an organosulfur compound that is similar to the hydroxyl group (-OH) in alcohols but with a sulfur atom replacing the oxygen atom. The methoxyphenyl group is a phenyl ring with a methoxy group (-OCH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrazole ring, thiol group, and methoxyphenyl group would each contribute to the overall structure .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The reactivity of the tetrazole ring, thiol group, and methoxyphenyl group would all play a role in determining the types of reactions this compound could undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación
Organic Synthesis Applications
- 1-Phenyl-1H-tetrazole-5-thiol, a related compound, has been used in a unique Markovnikov-selective formal hydroamination of styrenyl compounds, leading to the formation of tetrazolothione moieties. This process is atom-economical and may occur via kinetically favored hydrothiolation, followed by rearrangement to hydroamination products (Savolainen, Han, & Wu, 2014).
Molecular and Crystal Structure Studies
- The molecular and crystal structures of related tetrazole derivatives have been extensively studied using X-ray diffraction analysis. These studies reveal insights into the nonplanar structures of these compounds and their ability to form dimers through hydrogen bonds (Askerov et al., 2019).
Coordination Chemistry
- Tetrazole derivatives, similar to 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol, have been utilized in forming coordination compounds with metals. These studies focus on the hydrogen bonding and π–π stacking interaction in coordination with organotin(IV), revealing complex molecular structures and interactions (Ma & Sun, 2004).
Photochemical Applications
- Research has been conducted on the clean photodecomposition of tetrazole derivatives, which involves expulsion of dinitrogen and sulfur to form carbodiimides. This process is significant for potential industrial, agricultural, and medicinal applications (Alawode, Robinson, & Rayat, 2011).
Antimicrobial Activity
- Novel 1-phenyl-1h-tetrazole-5-thiol derivatives, similar in structure to 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol, have been synthesized and evaluated for their antibacterial properties. These compounds showed significant inhibition activity against bacteria such as E. coli and Staphylococcus aureus (Mekky & Thamir, 2019).
Corrosion Inhibition Studies
- Tetrazole derivatives have been investigated as corrosion inhibitors for metals in acidic media. Their efficiency as inhibitors and the mechanism of their action on metal surfaces have been studied through electrochemical methods and theoretical calculations (Tan et al., 2020).
Pharmacological Research
- Tetrazole derivatives have been developed as selective antitubercular agents. These compounds showed promising activity against multidrug-resistant Mycobacterium tuberculosis and other non-tuberculous strains without displaying significant cytotoxicity, indicating their potential in antimycobacterial therapy (Szulczyk et al., 2019).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-2H-tetrazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c1-13-7-4-2-6(3-5-7)12-8(14)9-10-11-12/h2-5H,1H3,(H,9,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFALKIBIWOKBDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=S)N=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351289 | |
| Record name | 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-1H-tetrazole-5-thiol | |
CAS RN |
13980-76-2 | |
| Record name | 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methoxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

